molecular formula C9H18N2O3 B6599871 tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate CAS No. 1501977-28-1

tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate

Cat. No.: B6599871
CAS No.: 1501977-28-1
M. Wt: 202.25 g/mol
InChI Key: GUZCKQHZPFBBSY-UHFFFAOYSA-N
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Description

tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate: is a chemical compound with the molecular formula C9H18N2O3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparation, with optimization for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with biological targets, leading to various biological effects .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate involves its interaction with molecular targets in biological systems. The aminooxy group can form covalent bonds with specific biomolecules, leading to changes in their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate is unique due to the presence of the aminooxy group, which imparts distinct reactivity and potential biological activity. This sets it apart from other similar compounds that may lack this functional group .

Properties

IUPAC Name

tert-butyl 3-(aminooxymethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-4-7(5-11)6-13-10/h7H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZCKQHZPFBBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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